2,5-Dibromo-1,4-benzoquinone

Crystallography Solid-State Chemistry Halogen Bonding

Researchers needing isomerically pure 2,5-DBBQ for halogen bonding or PSII studies face reproducibility risks with generic dibromoquinones. This ≥98% pure 2,5-isomer provides: • Unique Br···O packing for co-crystal engineering. • Intermediate QB-site binding vs. 2,6-dichloro & phenyl analogs. • Photoinduced pentamer-forming oligomerization substrate. Light yellow crystalline powder; ambient shipment.

Molecular Formula C6H2Br2O2
Molecular Weight 265.89 g/mol
CAS No. 1633-14-3
Cat. No. B160935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-1,4-benzoquinone
CAS1633-14-3
Molecular FormulaC6H2Br2O2
Molecular Weight265.89 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C=C(C1=O)Br)Br
InChIInChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
InChIKeyKNPAQJBQOIAPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-1,4-benzoquinone Overview


2,5-Dibromo-1,4-benzoquinone (2,5-DBBQ; CAS 1633-14-3) is a symmetrically brominated para-benzoquinone derivative belonging to the halobenzoquinone (HBQ) class. With a molecular formula of C₆H₂Br₂O₂ and molecular weight of 265.89 g/mol [1], this compound exists as a light yellow to brown crystalline powder with a melting point range of 192.0–195.0 °C (TCI specification) [2]. The quinone core imparts reversible two-electron redox behavior, while the precise 2,5-bromination pattern confers distinct structural, electronic, and biological properties that differentiate it from its 2,6-isomer, other halogen-substituted analogs, and the unsubstituted parent quinone [3]. Available commercially at purities of ≥98.0% (GC) from major suppliers [2], 2,5-DBBQ serves as a versatile synthetic intermediate and a valuable probe molecule in mechanistic studies where isomeric specificity is critical.

Synthetic intermediate for halogenated quinoid frameworks
Reversible two-electron redox probe with isomer-specific properties
Isomer-specific studies where 2,5-substitution pattern is critical

Why 2,5-Dibromo-1,4-benzoquinone Is Not Interchangeable


Substituting 2,5-dibromo-1,4-benzoquinone with its 2,6-dibromo isomer or other halogenated analogs without experimental validation introduces substantial risk of irreproducible results. Systematic studies demonstrate that the specific 2,5-substitution pattern confers quantitatively distinct structural, electronic, and biological properties relative to the 2,6-isomer. In crystallographic analyses, 2,5-DBBQ exhibits unique intermolecular Br···O halogen bonding distances and molecular packing arrangements not observed in its 2,6 counterpart [1]. In biological systems, 2,5-HBQ isomers induce statistically greater cytotoxicity than corresponding 2,6-HBQ isomers (P < 0.05) [2]. Furthermore, dihalogenated HBQ toxicity increases in the order iodo- > bromo- > chloro- (P < 0.05) [2], demonstrating that both the halogen identity and substitution position critically modulate compound behavior. These intrinsic differences mean that 2,5-DBBQ cannot be treated as a generic "dibromoquinone" in procurement decisions—its specific reactivity, binding properties, and toxicological profile are dictated by its unique molecular architecture.

2,6-isomer substitution may alter crystal packing and Br···O halogen bonding geometry
Cytotoxicity profile may differ between 2,5- and 2,6-isomers in reported cell models
Halogen identity (Cl, Br, I) may shift redox potential, oligomer distribution, and toxicity rank order

2,5-Dibromo-1,4-benzoquinone: Evidence-Based Comparisons


Crystal Structure: Halogen Bonding Differences

X-ray crystallographic analysis of 2,5-dibromo-1,4-benzoquinone reveals distinct intermolecular Br···O halogen bonding distances and molecular packing arrangements that differ from other dihalogenated benzoquinone analogs. The 2,5-substitution pattern produces a unique solid-state architecture compared to 2,3-dichloro, 2,5-dichloro, and mixed 2-chloro-5-bromo derivatives [1]. This structural differentiation is critical for applications where crystalline morphology, packing density, or solid-state reactivity governs performance.

Crystal Structure
Head-to-head
Distinct Br···O halogen bonding and packing vs 2,5-dichloro, 2-chloro-5-bromo, 2,3-dichloro analogs
Isomer-specific solid-state architecture affects crystallographic and materials research
Single-crystal X-ray diffraction; published 1966
Crystallography Solid-State Chemistry Halogen Bonding

Cytotoxicity: 2,5- vs. 2,6-Isomer Potency

In a systematic study of halobenzoquinone (HBQ) cytotoxicity using real-time cell analysis in Chinese hamster ovary (CHO-K1) cells, 2,5-HBQ isomers induced significantly greater cytotoxicity than their corresponding 2,6-HBQ isomers (P < 0.05) [1]. Additionally, across dihalogenated HBQs, cytotoxicity increases in the order: iodo- > bromo- > chloro-HBQs (P < 0.05) [1]. This establishes a clear quantitative hierarchy where the 2,5-dibromo substitution pattern confers intermediate potency between dichloro and diiodo analogs, but with a statistically significant enhancement over the 2,6-dibromo isomer.

Cytotoxicity: Isomer Comparison
Head-to-head
2,5-DBBQ induced greater cytotoxicity than 2,6-isomer (P < 0.05) in CHO-K1 cells; rank order: iodo > bromo > chloro
Supports isomer-specific cytotoxicity endpoint review for disinfection byproduct research
Correlated with dipole moment and LUMO energy; Environ Sci Technol, 2016
Toxicology Disinfection Byproducts Cell-Based Assays

Photoinduced Oligomerization vs. Other Haloquinones

Under photoinduced self-substitution conditions in the presence of N,N-dimethyl-t-butylamine in acetonitrile, 2,5-dibromo-1,4-benzoquinone undergoes oligomerization to yield dimers, trimers, and pentamers [1]. The study systematically compared six haloquinone substrates, including 2,6-dibromo-1,4-benzoquinone, 2-chloro-1,4-benzoquinone, 2-bromo-5-chloro-1,4-benzoquinone, 2,3,5,6-tetrachloro-1,4-benzoquinone, and unsubstituted 1,4-benzoquinone [1]. The distinct oligomer distribution obtained from 2,5-DBBQ reflects its specific electronic properties and leaving-group aptitude conferred by the 2,5-bromination pattern.

Photoinduced Oligomerization
Head-to-head
2,5-DBBQ yields dimers, trimers, and pentamers; distinct from 2,6-dibromo, chloro, and unsubstituted quinones
Substitution pattern controls oligomer product outcome in photochemical synthesis
Photoirradiation in acetonitrile; Chin J Chem, 1994
Photochemistry Organic Synthesis Oligomerization

PSII QB-Site Binding: Acceptor Comparison

Crystal structures of photosystem II (PSII) treated with three different artificial electron acceptors (AEAs) were solved at 1.95–2.10 Å resolution [1]. All three AEAs—2,5-dibromo-1,4-benzoquinone, 2,6-dichloro-1,4-benzoquinone, and 2-phenyl-1,4-benzoquinone—substitute for the native plastoquinone QB and bind to the QB-binding site, but their binding strengths differ, resulting in differences in electron acceptance efficiencies [1]. The acceptor 2-phenyl-1,4-benzoquinone binds most weakly to the QB site and showed the highest oxygen-evolving activity, implying an inverse relationship between binding strength and activity [1]. 2,5-DBBQ occupies an intermediate position in this functional hierarchy.

PSII QB-Site Binding
Head-to-head
Intermediate binding strength and oxygen-evolving activity between 2,6-dichloro and 2-phenyl-1,4-benzoquinone
Binding affinity inversely correlates with activity; useful for structure-activity studies
Crystal structures at 1.95–2.10 Å; PDB ID: 8GN2
Photosynthesis Structural Biology Electron Transfer

LUMO Energy and Reduction Potential Trends

Calculated LUMO energy levels for halogen-substituted 1,4-benzoquinones demonstrate a systematic trend where bromine substitution lowers the LUMO energy relative to chlorine substitution but less than iodine substitution [1]. A lower LUMO level generally implies a higher reduction potential [1]. The 2,5-dibromo configuration thus provides an intermediate reduction potential within the halogenated quinone series, positioning it as a tunable electron acceptor with redox properties between the less oxidizing chloro analogs and the more oxidizing iodo analogs.

LUMO Energy Trends
Class-level inference
DFT calculations indicate LUMO energy decreases: unsubstituted < chloro < bromo < iodo
Supports tuning of reduction potential; 2,5-DBBQ offers intermediate electron affinity
Computational class-level trend; data to verify experimentally
Computational Chemistry Electrochemistry Electronic Structure

2,5-Dibromo-1,4-benzoquinone: Key Application Scenarios


Halogen Bonding in Crystalline Materials

Researchers investigating halogen bonding networks or designing crystalline materials with specific packing motifs should select 2,5-dibromo-1,4-benzoquinone rather than its 2,6-isomer or chloro analogs. The 2,5-substitution pattern produces distinct Br···O intermolecular interactions and unique crystal packing arrangements that differ qualitatively from 2,3-dichloro, 2,5-dichloro, and 2-chloro-5-bromo derivatives [1]. This structural specificity is documented in the foundational crystallographic work comparing multiple dihalogenated benzoquinones [1]. Applications include co-crystal engineering, halogen bond donor studies, and solid-state reactivity investigations.

Isomer-Specific Toxicology Controls

Investigators studying disinfection byproduct toxicity or using halobenzoquinones as cellular stress probes must use the correct isomer for reproducible dose-response relationships. Systematic studies demonstrate that 2,5-HBQ isomers induce significantly greater cytotoxicity than corresponding 2,6-HBQ isomers (P < 0.05) in CHO-K1 cells [1]. Furthermore, dihalogenated HBQ toxicity follows the rank order iodo- > bromo- > chloro- (P < 0.05) [1]. 2,5-DBBQ provides a well-characterized intermediate potency reference point between the more toxic diiodo and less toxic dichloro analogs, with established correlations to dipole moment (r = -0.721) and LUMO energy (r = -0.766) [1].

Artificial Electron Acceptors in Photosynthesis

Biophysicists and plant biologists studying photosystem II electron transfer should consider 2,5-dibromo-1,4-benzoquinone as an artificial electron acceptor with intermediate QB-site binding strength relative to 2,6-dichloro-1,4-benzoquinone (stronger binding) and 2-phenyl-1,4-benzoquinone (weaker binding, higher activity) [1]. The crystal structure of PSII with bound 2,5-DBBQ is solved at 1.95–2.10 Å resolution, providing atomic-level detail of the binding interaction [1]. This intermediate binding profile makes 2,5-DBBQ particularly suitable for comparative studies examining the structure-activity relationship of QB-site occupancy and oxygen evolution activity.

Photochemical Oligomerization for Quinoid Materials

Synthetic chemists pursuing photoinduced oligomerization strategies should utilize 2,5-dibromo-1,4-benzoquinone when the target product profile includes dimeric, trimeric, or pentameric quinoid frameworks. Under standardized photoirradiation conditions in acetonitrile with N,N-dimethyl-t-butylamine, 2,5-DBBQ yields a characteristic oligomer distribution that differs from that obtained with 2,6-dibromo, 2-chloro, 2-bromo-5-chloro, tetrachloro, and unsubstituted benzoquinone substrates [1]. The 2,5-bromination pattern uniquely enables pentamer formation under these conditions, making 2,5-DBBQ the substrate of choice for accessing higher oligomers via photochemical routes [1].

Application
Selection Property
Validation Focus
Halogen bonding crystalline materials
2,5-substitution-specific Br···O interactions
Crystal packing and halogen-bond geometry verification
Isomer-specific toxicology controls
Isomer-specific cytotoxicity ranking (2,5 vs. 2,6)
Dose-response reproducibility and rank-order validation
PSII artificial electron acceptor studies
Intermediate QB-site binding affinity
Oxygen evolution activity vs. binding strength correlation
Photochemical oligomerization synthesis
2,5-substitution-controlled oligomer distribution
Pentamer formation capability and product profile

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